3-[(2-phenoxyacetyl)amino]phenyl acetate
Description
3-[(2-Phenoxyacetyl)amino]phenyl acetate is a synthetic organic compound featuring a phenyl acetate core substituted with a phenoxyacetyl amino group. The compound’s ester moiety may enhance solubility, while the phenoxyacetyl group could influence binding interactions in biological systems .
Properties
IUPAC Name |
[3-[(2-phenoxyacetyl)amino]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-12(18)21-15-9-5-6-13(10-15)17-16(19)11-20-14-7-3-2-4-8-14/h2-10H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMDIWOOEMTJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-{2-[(3-Fluorobenzoyl)amino]-3-({1-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}amino)-3-oxopropyl}phenyl Acetate ()
- Key Features : Incorporates a fluorinated benzoyl group and an oxadiazole ring.
4-({[3-(Trifluoromethyl)phenyl]amino}carbonyl)phenyl Acetate ()
- Key Features : Contains a trifluoromethylphenyl carbamate group.
- Comparison: The electron-withdrawing trifluoromethyl group reduces electron density on the phenyl ring, altering electronic properties and reactivity compared to the phenoxyacetyl amino group. May exhibit stronger hydrogen-bonding interactions due to the carbonyl group .
Compounds with Similar Amide/Ester Linkages
3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide ()
- Key Features: Combines a hydroxy-acetyl amino group with a pyrazine carboxamide.
- Comparison: The hydroxy-acetyl group mimics the phenoxyacetyl moiety but introduces chirality, which can lead to stereoselective biological activity (e.g., kinase inhibition).
Ethyl 2-[(3-Methylphenyl)amino]acetate ()
- Key Features: Ethyl ester with a methylphenyl-substituted aminoacetate.
- Comparison :
Spectral and Physicochemical Properties
MSPPP and DAPPP ()
- Key Data :
- MSPPP (a chalcone derivative) exhibits absorption at 403–427 nm and fluorescence at 472–533 nm, with a quantum yield of 0.32.
- DAPPP (a related chalcone) has a narrower bandgap (2.82 eV vs. MSPPP’s 2.98 eV), affecting charge-transfer properties.
- Comparison: The target compound’s phenyl acetate and phenoxyacetyl groups may redshift absorption/emission wavelengths compared to chalcones due to extended conjugation. Quantum yields are likely lower than MSPPP due to the absence of electron-donating dimethylamino groups .
Anticancer Derivatives ()
- Key Findings: Compounds like 4-(methoxymethyl)phenol () and pyrazine carboxamides () show moderate anticancer activity against LA795 cells.
- Comparison: The phenoxyacetyl amino group in the target compound may confer similar cytotoxicity via interference with microtubule dynamics or DNA replication, though fluorine or heterocyclic substituents (as in ) often enhance potency .
Enzyme Inhibition ()
- Key Findings: Hydroxy-acetyl amino derivatives (e.g., ) are synthesized as kinase inhibitors.
- Comparison :
Data Tables
Table 1: Structural and Spectral Comparison
*Predicted based on structural analogs.
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